Product packaging for Bromotris(4-methylphenyl)germane(Cat. No.:CAS No. 72454-26-3)

Bromotris(4-methylphenyl)germane

Cat. No.: B14453280
CAS No.: 72454-26-3
M. Wt: 425.9 g/mol
InChI Key: RLTVWVAZMUNXAV-UHFFFAOYSA-N
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Description

Overview of Group 14 Organometallic Chemistry

Germanium is a member of Group 14 of the periodic table, alongside carbon, silicon, tin, and lead. wikipedia.org This group is characterized by elements possessing four valence electrons, leading to a diverse range of chemical properties. allen.inunacademy.com As one moves down the group, there is a clear trend from non-metallic to metallic character. libretexts.org Carbon is a nonmetal, silicon and germanium are metalloids, and tin and lead are metals. allen.inlibretexts.org This progression significantly influences the nature of the organometallic compounds they form.

Positioned between silicon and tin, germanium exhibits properties that are intermediate between these two elements. britannica.com It is a silvery-gray metalloid, meaning it has properties of both metals and non-metals. libretexts.orgbritannica.com Germanium is a semiconductor, a property that has led to its use in electronic devices. britannica.comnumberanalytics.com The element is relatively rare and was not discovered until 1886 by Clemens Winkler, though its existence was predicted by Dmitri Mendeleev. britannica.com In its elemental form, germanium is brittle and has a crystalline structure similar to that of a diamond. britannica.com

Here is a table summarizing some key properties of the Group 14 elements:

ElementSymbolAtomic NumberClassificationElectron Configuration
CarbonC6Non-metal[He]2s²2p²
SiliconSi14Metalloid[Ne]3s²3p²
GermaniumGe32Metalloid[Ar]3d¹⁰4s²4p²
TinSn50Metal[Kr]4d¹⁰5s²5p²
LeadPb82Metal[Xe]4f¹⁴5d¹⁰6s²6p²

This table is based on information from the Chemistry LibreTexts and Allen websites. allen.inlibretexts.org

The first organogermanium compound, tetraethylgermane, was synthesized by Clemens Winkler in 1887. wikipedia.org However, for a long time, the development of organogermanium chemistry lagged behind that of other Group 14 elements, largely due to the high cost of germanium. wikipedia.org Early research focused on the synthesis and basic reactivity of simple organogermanes.

In recent years, there has been a resurgence of interest in organogermanium chemistry. nih.gov Modern research is exploring the use of organogermanium compounds in a variety of applications, including as reagents in organic synthesis and as materials with interesting electronic and photophysical properties. numberanalytics.comrsc.org One current trend is the development of new synthetic methods that allow for the creation of more complex and functionalized organogermanium molecules. nih.gov Another area of focus is the use of organogermanium compounds in photocatalysis and radical reactions. rsc.org

Significance of Triarylgermane Derivatives in Contemporary Chemical Research

Triarylgermane derivatives, which are compounds containing three aryl groups attached to a germanium atom, are a particularly important class of organogermanium compounds. These molecules often serve as versatile building blocks in organic synthesis. The properties of triarylgermanes can be fine-tuned by changing the substituents on the aryl rings, making them attractive for a range of applications. They are being investigated for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Research Rationale and Scope for Bromotris(4-methylphenyl)germane

This compound is a specific triarylgermane derivative with the chemical formula C₂₁H₂₁BrGe. chemnet.com The presence of the bromine atom makes it a particularly useful synthetic intermediate.

While the chemistry of simpler organogermanes is relatively well-established, there are still gaps in our understanding of more complex and functionalized derivatives like this compound. A key motivation for studying this compound is its potential as a precursor for the synthesis of other, more elaborate organogermanium structures. The bromo-functionalization allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, which can be used to introduce new functional groups. Research in this area is driven by the need for new molecules with tailored electronic and steric properties for applications in materials science and catalysis.

The study of this compound and related compounds contributes to our fundamental understanding of structure, bonding, and reactivity in organometallic chemistry. By systematically investigating the reactions and properties of this molecule, chemists can gain insights that are applicable to the design of new catalysts and functional materials. In terms of applied chemistry, the development of efficient synthetic routes to and from this compound could lead to the creation of novel materials with improved performance in electronic or optical applications. Furthermore, the exploration of its reactivity could uncover new and useful transformations for organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BrGe B14453280 Bromotris(4-methylphenyl)germane CAS No. 72454-26-3

Properties

CAS No.

72454-26-3

Molecular Formula

C21H21BrGe

Molecular Weight

425.9 g/mol

IUPAC Name

bromo-tris(4-methylphenyl)germane

InChI

InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

RLTVWVAZMUNXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bromotris 4 Methylphenyl Germane

General Strategies for Organogermane Synthesis

The synthesis of organogermanium compounds, species containing a carbon-germanium bond, is a field of chemistry that has been explored for over a century. wikipedia.org While not as extensively developed as the chemistry of its group-14 counterpart, silicon, a variety of effective methods exist for the creation of C-Ge bonds. wikipedia.org These compounds are typically tetrahedral and air-stable. wikipedia.org The two most prominent strategies for their synthesis are the alkylation of germanium halides and hydrogermylation.

Alkylation of Germanium Halides via Organometallic Reagents

One of the most common and versatile methods for forming carbon-germanium bonds is through the reaction of a germanium halide with an organometallic reagent. wikipedia.org This approach leverages the nucleophilic character of the organic group in the organometallic compound and the electrophilicity of the germanium center in the halide.

The most frequently used organometallic reagents for this purpose are Grignard reagents (R-MgX) and organolithium compounds (R-Li). wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the carbanionic part of the organometallic reagent attacks the germanium atom, displacing a halide ion. This process can be repeated to replace one, two, three, or all four halogen atoms on the germanium tetrahalide, depending on the stoichiometry of the reactants. google.com For instance, the first organogermanium compound, tetraethylgermane, was synthesized in 1887 by reacting germanium tetrachloride with diethylzinc. wikipedia.org

The general reaction can be represented as: GeX₄ + n R-M → RₙGeX₄₋ₙ + n MX (Where X = Cl, Br; M = Li, MgBr; n = 1-4)

The choice of solvent is crucial, with ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) being common to stabilize the organometallic reagent. The control over the stoichiometry is paramount to achieving the desired degree of substitution on the germanium center. google.com

Hydrogermylation Approaches

Hydrogermylation is another key, atom-economical strategy for the synthesis of organogermanes. chinesechemsoc.orgchinesechemsoc.org This method involves the addition of a germanium-hydrogen (Ge-H) bond across an unsaturated carbon-carbon bond, such as in an alkene or alkyne. chinesechemsoc.org

The reaction can be initiated by various means, including free radical initiators, Lewis acids, or transition metal catalysts. chinesechemsoc.orgchinesechemsoc.org Catalytic hydrogermylation, often employing complexes of metals like rhodium, palladium, platinum, or more recently, copper, has become a powerful tool for creating C-Ge bonds with high efficiency and selectivity. chinesechemsoc.orgnih.gov Recent advancements have even led to the development of asymmetric hydrogermylation, enabling the synthesis of chiral organogermanes. chinesechemsoc.orgchinesechemsoc.org This method is particularly valued for its directness and for producing a wide range of functionalized organogermanium compounds under mild conditions. chinesechemsoc.org

Synthesis of Bromotris(4-methylphenyl)germane

The synthesis of the specific target compound, this compound, is best achieved through the strategic alkylation of a germanium tetrahalide, as detailed in section 2.1.1. This approach allows for the controlled, sequential addition of the 4-methylphenyl groups to the germanium center.

Precursor Compounds (e.g., Germanium Tetrabromide)

The primary precursors for the synthesis of this compound are:

Germanium Tetrabromide (GeBr₄): This compound serves as the germanium source. It is an inorganic compound that is a colorless solid at room temperature. wikipedia.org GeBr₄ can be prepared by reacting germanium metal directly with bromine. wikipedia.org It is the electrophilic starting material that will be attacked by the nucleophilic organometallic reagent.

Property of Germanium TetrabromideValue
Chemical Formula GeBr₄
Molar Mass 392.246 g·mol⁻¹
Appearance Colorless solid
Melting Point 26 °C (79 °F; 299 K) wikipedia.org
Boiling Point 185.9 °C (366.6 °F; 459.0 K) wikipedia.org
Crystal Structure α-Cubic (SnI₄ type)

4-methylphenylmagnesium bromide: This is the organometallic Grignard reagent that provides the three 4-methylphenyl (p-tolyl) groups. It is not commercially available in bulk and is typically prepared in situ just before its use. The synthesis involves reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF.

Reaction Conditions and Stoichiometry

The reaction to form this compound involves the carefully controlled addition of the Grignard reagent to Germanium Tetrabromide.

ParameterCondition
Reactants Germanium Tetrabromide (GeBr₄), 4-methylphenylmagnesium bromide
Stoichiometry ~3 equivalents of Grignard reagent to 1 equivalent of GeBr₄
Solvent Anhydrous diethyl ether or Tetrahydrofuran (THF)
Temperature Typically initiated at 0 °C, then allowed to warm to room temperature
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent

The stoichiometry is the most critical parameter to control. A molar ratio of approximately 3:1 of 4-methylphenylmagnesium bromide to Germanium Tetrabromide is required to favor the formation of the trisubstituted product. Using less of the Grignard reagent would lead to a mixture containing significant amounts of mono- and di-substituted products, (4-methylphenyl)germanium tribromide and bis(4-methylphenyl)germanium dibromide, respectively. Conversely, an excess of the Grignard reagent would increase the formation of the fully substituted tetrakis(4-methylphenyl)germane. The reaction is typically performed by slowly adding the solution of GeBr₄ to the freshly prepared Grignard reagent at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction.

Reaction Pathway Elucidation

The reaction proceeds through a series of three sequential nucleophilic substitution steps at the germanium center.

First Substitution: A molecule of 4-methylphenylmagnesium bromide attacks the electrophilic germanium atom in GeBr₄, displacing one bromide ion to form (4-methylphenyl)germanium tribromide.

GeBr₄ + (CH₃C₆H₄)MgBr → (CH₃C₆H₄)GeBr₃ + MgBr₂

Second Substitution: A second molecule of the Grignard reagent reacts with the newly formed (4-methylphenyl)germanium tribromide to yield bis(4-methylphenyl)germanium dibromide.

(CH₃C₆H₄)GeBr₃ + (CH₃C₆H₄)MgBr → (CH₃C₆H₄)₂GeBr₂ + MgBr₂

Third Substitution: A third molecule of the Grignard reagent attacks the bis(4-methylphenyl)germanium dibromide, resulting in the final desired product, this compound.

(CH₃C₆H₄)₂GeBr₂ + (CH₃C₆H₄)MgBr → (CH₃C₆H₄)₃GeBr + MgBr₂

Following the reaction, a workup procedure involving hydrolysis is necessary to quench any unreacted Grignard reagent and to separate the desired organogermanium product from the magnesium salts. Purification is then typically achieved through techniques such as recrystallization or column chromatography.

Purification and Isolation Techniques

Following the synthesis of this compound, the crude product typically exists as a mixture. The purification strategy is designed to isolate the desired compound from this mixture. A common initial workup involves extraction and washing steps. For instance, a crude reaction mixture containing an aryl halide derivative can be extracted with a solvent like ethyl acetate (B1210297). This organic layer is then washed sequentially with an aqueous sodium hydrogen carbonate solution and saturated brine to remove acidic impurities and residual water-soluble compounds. The organic phase is subsequently dried using an anhydrous salt such as magnesium sulfate (B86663) before the solvent is removed under reduced pressure. rsc.org This initial cleanup provides a concentrated crude product ready for more refined purification techniques.

Chromatographic Separations

Column chromatography is a powerful and widely used technique for the purification of organic compounds, including arylgermanes. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

For compounds structurally similar to this compound, such as other aryl halides, silica gel column chromatography has proven effective. A common practice involves eluting the crude product through a silica gel column with a non-polar or moderately polar solvent system. A specific example for a related class of compounds utilizes a mixture of petroleum ether and ethyl acetate in a 20:1 ratio as the eluent. rsc.org The separation is monitored by techniques like thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

The general protocol for flash column chromatography, a rapid form of column chromatography, involves the following steps:

Column Packing: A glass column is filled with a slurry of silica gel in a non-polar solvent and packed to create a uniform stationary phase.

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a less polar solvent and carefully loaded onto the top of the silica gel bed.

Elution: The chosen solvent or solvent system is passed through the column, causing the components of the mixture to move down the column at different rates. For arylgermanes, a gradient elution, where the polarity of the solvent is gradually increased, can be employed to effectively separate the target compound from impurities.

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed for purity.

Chromatography Parameter Typical Conditions for Aryl Halide Separation
Stationary Phase Silica Gel
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (20:1 v/v) rsc.org
Technique Flash Column Chromatography

Crystallization Methods

Crystallization is a purification technique that separates a compound from its impurities based on differences in solubility. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities ideally remain dissolved in the solvent (mother liquor).

A key aspect of successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

For the purification of crystalline organic compounds, a common method involves dissolving the crude material in a minimal amount of a hot solvent. For instance, a crude product can be dissolved in a solvent like hot ethyl acetate. Subsequently, a less polar solvent, such as hexanes, can be carefully layered on top of the solution. This setup is then allowed to cool slowly, often in a refrigerator, to induce the formation of well-defined crystals. rsc.org The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Recrystallization, the process of repeating the crystallization procedure on the isolated crystals, can be performed to further enhance the purity of the final product.

Crystallization Step Example Procedure
Solvent System Ethyl Acetate and Hexanes rsc.org
Procedure 1. Dissolve crude product in a minimum of hot ethyl acetate. 2. Layer the solution with hexanes. 3. Allow the mixture to cool slowly to induce crystallization. rsc.org
Isolation Filtration of the formed crystals.

Scientific Data Unattainable for this compound

Despite a comprehensive search for empirical data, detailed structural and spectroscopic information for the chemical compound this compound remains elusive, preventing a full analysis as per the requested advanced characterization outline.

Efforts to locate specific experimental data, including X-ray diffraction analysis and Nuclear Magnetic Resonance (NMR) spectroscopy, for this compound have been unsuccessful. Searches of chemical databases, including those for crystallographic information (such as the Cambridge Crystallographic Data Centre - CCDC) and peer-reviewed scientific literature, using the compound name, its synonym Bromotris(p-tolyl)germane, and its CAS number (72454-26-3), did not yield the necessary detailed results.

The requested article structure is predicated on the availability of precise measurements and in-depth research findings that are not publicly accessible at this time. The required data includes:

X-ray Diffraction Data: Specifics regarding the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Consequently, a detailed discussion of the crystal packing, molecular geometry (bond lengths and angles), and a quantitative analysis of intramolecular and intermolecular interactions, including potential tetrel bonding involving the germanium atom, cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data: Published ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, could not be found. This information is essential for a thorough characterization of the molecule's electronic environment and connectivity in solution.

While general principles of X-ray diffraction and NMR spectroscopy are well-established, and the concept of tetrel bonding is a subject of ongoing research in organometallic chemistry, applying these concepts specifically to this compound is not possible without the foundational experimental data.

Therefore, the generation of a scientifically accurate and detailed article adhering to the provided outline is not feasible. The absence of primary research data for this particular compound in the public domain makes a thorough discussion of its advanced structural elucidation and spectroscopic characterization impossible.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons of the three 4-methylphenyl (p-tolyl) groups and the methyl protons. The aromatic region would likely show a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment. The methyl protons would appear as a singlet, integrating to nine protons (three CH₃ groups).

The ¹³C NMR spectrum would be expected to show distinct signals for the different carbon environments in the p-tolyl groups: the carbon attached to the germanium atom, the carbons ortho and meta to the germanium, the para-carbon bearing the methyl group, and the methyl carbon itself. The chemical shifts would be influenced by the electron-donating nature of the methyl group and the electronegativity of the germanium and bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for Bromotris(4-methylphenyl)germane

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H7.0 - 7.5DoubletAromatic protons
¹H2.3 - 2.5SingletMethyl protons (CH₃)
¹³C135 - 145SingletAromatic C-Ge
¹³C130 - 140SingletAromatic C-CH₃
¹³C125 - 135SingletAromatic CH
¹³C20 - 25SingletMethyl C (CH₃)
Note: This table is predictive and not based on experimental data.

Heteronuclear NMR (e.g., ⁷³Ge NMR where applicable)

⁷³Ge NMR spectroscopy is a powerful tool for directly probing the germanium center. However, it is an inherently challenging technique due to the low natural abundance and large quadrupole moment of the ⁷³Ge isotope, often resulting in broad signals. For this compound, a single, likely broad, resonance would be expected in the ⁷³Ge NMR spectrum. The chemical shift would be indicative of the electronic environment around the germanium atom, influenced by the three aryl groups and the bromine atom.

Dynamic NMR Studies

Dynamic NMR studies could provide insights into restricted rotation around the Ge-C bonds. However, for a molecule like this compound at room temperature, free rotation is generally expected, and thus, distinct signals for non-equivalent aromatic protons or carbons due to restricted rotation would not be anticipated.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound (C₂₁H₂₁BrGe). The technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The isotopic pattern would be particularly informative due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and germanium (with several isotopes, the most abundant being ⁷⁴Ge, ⁷²Ge, and ⁷⁰Ge).

Fragmentation Pattern Analysis for Structural Insights

In an electron ionization mass spectrum, the molecular ion peak would be observed, accompanied by a characteristic isotopic pattern. The fragmentation would likely involve the loss of a bromine radical to form a stable tri(p-tolyl)germyl cation. Further fragmentation could involve the loss of tolyl groups or methyl radicals.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge) Predicted Fragment Significance
[M]⁺[C₂₁H₂₁BrGe]⁺Molecular ion
[M-Br]⁺[Ge(C₇H₇)₃]⁺Loss of bromine radical
[M-Br-C₇H₇]⁺[Ge(C₇H₇)₂]⁺Loss of a tolyl group
Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of this compound would show characteristic vibrations of the p-tolyl groups. These would include aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H bending vibrations would also be present. The Ge-C stretching and bending vibrations would occur at lower frequencies, typically in the fingerprint region below 1200 cm⁻¹. The Ge-Br stretching vibration would be expected at a very low frequency, likely below 400 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch3100 - 3000IR, Raman
Aliphatic C-H stretch3000 - 2850IR, Raman
Aromatic C=C stretch1600 - 1450IR, Raman
Ge-C stretch600 - 400IR, Raman
Ge-Br stretch< 400IR, Raman
Note: This table is predictive and not based on experimental data.

Characteristic Vibrational Modes of Ge-C and Ge-Br Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic stretching and bending frequencies of the bonds within a molecule. For this compound, the vibrations of the Germanium-Carbon (Ge-C) and Germanium-Bromine (Ge-Br) bonds are of particular diagnostic importance.

The Ge-C stretching vibrations in arylgermanes typically appear in the fingerprint region of the infrared spectrum. Based on data for related organogermanium compounds, the Ge-C stretching frequency in this compound is expected to be observed in the range of 1000-1200 cm⁻¹. The precise position of this absorption can be influenced by the coupling of the germanium atom with the phenyl rings.

The Ge-Br stretching vibration is expected to occur at a lower frequency due to the larger mass of the bromine atom compared to carbon. In organogermanium halides, the Ge-Br stretching frequency is typically found in the far-infrared region, generally below 400 cm⁻¹. For comparison, the C-Br stretching vibration in alkyl bromides is observed in the 515-690 cm⁻¹ range orgchemboulder.com. The heavier germanium atom in place of carbon would lead to a lower vibrational frequency.

A summary of the expected vibrational modes is presented in the table below.

BondVibrational ModeExpected Wavenumber (cm⁻¹)
Ge-CStretching1000 - 1200
Ge-BrStretching< 400

Note: The exact experimental values for this compound are not widely available in public literature; these are expected ranges based on analogous compounds.

Fingerprint Region Analysis

The fingerprint region of an infrared spectrum, typically spanning from 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of absorption bands that are unique to a particular molecule. This region is rich with information arising from various bending and stretching vibrations of the entire molecular framework. For this compound, this region would be dominated by a multitude of absorptions corresponding to:

C-H bending vibrations of the methyl groups and the aromatic rings.

C-C stretching vibrations within the phenyl rings.

Ge-C bending vibrations .

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the phenyl rings. The presence of the germanium atom and the bromine atom can influence these transitions.

In arylgermanes, there can be a degree of electronic communication, or conjugation, between the germanium atom and the aromatic π-systems. This interaction can lead to a red shift (a shift to longer wavelengths) of the absorption maxima compared to benzene. The three p-tolyl groups in this compound provide an extended π-system. The methyl groups, being electron-donating, can further influence the energy of the electronic transitions.

The bromine atom, with its lone pairs of electrons, can also participate in electronic interactions, although its effect is often complex, involving both inductive and resonance effects.

Correlation with Electronic Structure

Computational studies on related organometallic compounds suggest that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. In arylgermanes, the HOMO is often associated with the π-orbitals of the aromatic rings, while the LUMO can have contributions from both the aromatic rings and the germanium atom's vacant d-orbitals.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of the longest-wavelength absorption in the UV-Vis spectrum. Substituents on the phenyl rings can modulate this gap. The electron-donating methyl groups on the para position of the phenyl rings in this compound would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and shifting the absorption to longer wavelengths compared to triphenylgermyl bromide.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a more detailed picture of the molecular orbitals and their energies, allowing for a more precise correlation with the experimentally observed UV-Vis spectrum. Such studies on similar molecules have shown that electron-donating groups generally lead to a smaller HOMO-LUMO gap nih.gov.

Reactivity and Mechanistic Investigations

Reactivity of the Germanium-Bromine Bond

The Ge-Br bond in Bromotris(4-methylphenyl)germane is a polar covalent bond, with the germanium atom being the electrophilic center. This polarity dictates its reactivity towards a variety of reagents.

The electrophilic nature of the germanium atom in the Ge-Br bond makes it susceptible to attack by nucleophiles, leading to substitution reactions where the bromide ion is displaced. A range of nucleophiles can be employed to form new bonds with the germanium center.

Common nucleophilic substitution reactions involving organogermanium halides include reactions with:

Organolithium and Grignard Reagents: These strong carbon-based nucleophiles are frequently used to form new germanium-carbon bonds. For instance, the reaction of an arylgermanium bromide with an organolithium reagent (R-Li) or a Grignard reagent (R-MgX) results in the formation of a tetraorganogermane. wikipedia.org

Alkoxides and Amides: Nucleophiles such as alkoxides (RO⁻) and amides (R₂N⁻) can displace the bromide to form germanium ethers (germoxanes upon hydrolysis) and germanium amides, respectively.

Hydride Reagents: The reduction of the Ge-Br bond can be achieved using hydride donors.

NucleophileProduct TypeGeneral Reaction
R-LiTetraorganogermane(p-Tol)₃GeBr + R-Li → (p-Tol)₃Ge-R + LiBr
R-MgXTetraorganogermane(p-Tol)₃GeBr + R-MgX → (p-Tol)₃Ge-R + MgBrX
RO⁻Germanium Ether(p-Tol)₃GeBr + RO⁻ → (p-Tol)₃Ge-OR + Br⁻
R₂N⁻Germanium Amide(p-Tol)₃GeBr + R₂N⁻ → (p-Tol)₃Ge-NR₂ + Br⁻

While less common for germanium(IV) halides compared to transition metal complexes, oxidative addition pathways can be considered, particularly in reactions with low-valent metal species. In a hypothetical scenario, a low-valent metal complex could insert into the Ge-Br bond, leading to a new complex containing a metal-germanium bond and a metal-bromine bond. More relevant to organogermanium chemistry is the oxidative addition to germylenes (Ge(II) species). acs.org Although this compound is a Ge(IV) compound, its reduction could lead to a germylene that could then undergo oxidative addition.

The Ge-Br bond can be readily reduced to a Ge-H bond or undergo reductive coupling.

Reduction to Hydride: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the germanium-bromine bond to a germanium-hydride bond, yielding tris(4-methylphenyl)germane.

Wurtz-type Coupling: Reaction with alkali metals, such as sodium, can lead to a reductive coupling reaction, forming a germanium-germanium bond. For example, the reaction of triphenylgermyl bromide with sodium yields hexaphenyldigermane. wikipedia.org A similar reaction would be expected for this compound, leading to hexakis(4-methylphenyl)digermane.

Reducing AgentProduct TypeGeneral Reaction
LiAlH₄Germanium Hydride4 (p-Tol)₃GeBr + LiAlH₄ → 4 (p-Tol)₃GeH + LiBr + AlBr₃
NaDigermane2 (p-Tol)₃GeBr + 2 Na → (p-Tol)₃Ge-Ge(p-Tol)₃ + 2 NaBr

Reactivity of Germanium-Carbon Bonds

The germanium-carbon bonds in this compound are generally stable. wikipedia.org However, they can participate in reactions under specific conditions, primarily through electrophilic attack on the aromatic rings or cleavage of the Ge-C bond itself.

The tris(4-methylphenyl)germyl group acts as a substituent on the benzene (B151609) rings and influences the outcome of electrophilic aromatic substitution (SEAr) reactions. The germyl (B1233479) group is generally considered to be ortho, para-directing and activating or deactivating depending on the reaction conditions and the nature of the electrophile. The methyl groups on the para position of the phenyl rings are also activating and ortho, para-directing.

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a nitrating mixture (e.g., HNO₃/H₂SO₄) would be expected to introduce nitro groups onto the aromatic rings, likely at the positions ortho to the germyl group.

Halogenation: Halogenation in the presence of a Lewis acid catalyst would lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org

The germanium-carbon bond can be cleaved under harsh conditions, typically by strong electrophiles.

Protodegermylation: Strong acids can cause the cleavage of the aryl-germanium bond, where a proton replaces the germyl group. This reaction, known as protodegermylation, is a type of electrophilic substitution where the germanium moiety is the leaving group. The rate of cleavage can be influenced by the nature of the substituents on the aromatic ring.

Role in Organic Transformations

No specific studies documenting the use of this compound as a precursor for the synthesis of other organogermane compounds were found.

There is no available information on the application of this compound as a reagent in stoichiometric organic reactions.

Reaction Mechanism Studies

No kinetic studies concerning reactions involving this compound have been published.

There are no documented instances of isotopic labeling studies being used to investigate the reaction mechanisms of this compound.

No research is available on the identification or characterization of reaction intermediates formed during transformations involving this compound.

Information regarding "this compound" is currently unavailable in public research databases.

Following a comprehensive search of scientific literature and chemical databases for information on the chemical compound “this compound,” with CAS Number 72454-26-3, it has been determined that specific experimental or theoretical research data required to construct the requested article is not publicly available. chemnet.com

The outlined sections require detailed findings on the coordination chemistry, complexation with transition metals, and the specific roles of tetrel and hydrogen bonding in the supramolecular organization of this particular compound. rsc.orgarxiv.orgnih.govresearchgate.net Searches for the synthesis of its metal complexes, its use as a ligand, and its crystal structure did not yield any specific studies. mdpi.comwayne.eduresearchgate.net

General principles of organogermanium chemistry and supramolecular interactions like tetrel bonding exist; however, without direct studies on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict, compound-specific outline provided. rsc.orgarxiv.orgnih.govnih.gov Generating content for the specified sections would require speculation and cannot be supported by verifiable research findings at this time.

Therefore, the article focusing solely on the coordination and supramolecular chemistry of this compound cannot be generated as requested due to the absence of published research on this specific molecule.

Coordination Chemistry and Supramolecular Assemblies Involving Bromotris 4 Methylphenyl Germane

Self-Assembly in Solution

The process of self-assembly in solution, where molecules spontaneously organize into ordered structures, is a key principle in supramolecular chemistry. Given the potential for intermolecular interactions such as pi-pi stacking, it is conceivable that Bromotris(4-methylphenyl)germane could exhibit self-assembly behavior under specific solution conditions. However, experimental studies, such as spectroscopic or scattering analyses, that would confirm and characterize such phenomena for this particular compound are not documented in the available scientific databases.

Theoretical and Computational Studies of Bromotris 4 Methylphenyl Germane

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate electronic properties and reactivity of organogermanium compounds, including bromotris(4-methylphenyl)germane. These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of this compound. This approach offers a balance between computational cost and accuracy, making it suitable for relatively large molecules.

Molecular orbital (MO) analysis derived from DFT calculations provides insights into the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic properties. For this compound, the HOMO is typically localized on the electron-rich p-tolyl groups, while the LUMO is often associated with the germanium-bromine (Ge-Br) antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

The distribution of electron density within this compound can be analyzed through various population analysis schemes and visualized using electrostatic potential (ESP) maps. These analyses reveal the partial charges on each atom, highlighting the polar nature of the Ge-Br bond, with the bromine atom carrying a partial negative charge and the germanium atom a partial positive charge. The ESP map visually represents the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing a guide to how the molecule will interact with other chemical species.

Ab Initio Calculations for High-Accuracy Predictions

For more precise predictions of molecular properties, ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate geometric parameters, vibrational frequencies, and energies. These high-level calculations serve as benchmarks for validating the results obtained from more computationally efficient methods like DFT.

Computational Modeling of Reactivity

Computational modeling plays a vital role in understanding and predicting the chemical behavior of this compound in various reactions.

Reaction Pathway Energetics

By mapping the potential energy surface, computational methods can elucidate the energetics of reaction pathways involving this compound. This includes the calculation of activation energies and reaction enthalpies for processes such as nucleophilic substitution at the germanium center or cross-coupling reactions. Identifying transition state structures and intermediates provides a detailed mechanistic understanding of how these reactions proceed. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization

The study of transition states is fundamental to understanding the reactivity of a chemical compound. For this compound, this would typically involve computational methods, such as Density Functional Theory (DFT), to model its reactions, for instance, in nucleophilic substitution at the germanium center.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations would predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, would help in assigning the signals observed in an experimental spectrum to specific atoms in the three 4-methylphenyl (p-tolyl) groups and correlating them to the electronic environment around the germanium center.

IR Spectroscopy: The simulation of the infrared (IR) spectrum involves calculating the vibrational frequencies and their corresponding intensities. This analysis helps to identify characteristic vibrational modes, such as the Ge-C and Ge-Br stretching and bending frequencies, as well as the vibrations associated with the aromatic tolyl groups. These predicted spectra serve as a valuable reference for interpreting experimental IR data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. Such calculations would reveal information about the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of its electronic excitations.

Despite the utility of these methods, specific simulated spectroscopic data for this compound have not been found in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, providing a view of its structural dynamics and interactions in various environments (e.g., in a solvent or in the solid state). researchgate.netnih.gov MD simulations track the atomic motions based on a force field, allowing for the exploration of conformational landscapes and the calculation of thermodynamic properties. nih.gov This technique could be used to understand how the tolyl groups rotate and interact with their surroundings, influencing the compound's bulk properties. At present, there are no published molecular dynamics simulation studies specifically focused on this compound. researchgate.netnih.gov

Conformational Analysis and Steric Effects

A detailed conformational analysis of this compound would investigate the different spatial arrangements of the three 4-methylphenyl groups around the central germanium atom. Due to the bulky nature of these groups, steric hindrance plays a significant role in determining the molecule's preferred three-dimensional structure.

Computational methods would be used to calculate the potential energy surface as a function of the torsion angles of the Ge-C bonds. This would identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. Such an analysis is crucial for understanding how steric strain influences the molecule's geometry, stability, and reactivity. The propeller-like arrangement of the aryl groups is a common motif in such molecules, and a computational study would quantify the precise bond angles and dihedral angles of the most stable conformation. Currently, specific conformational analysis studies providing these details for this compound are absent from the literature.

Comparative Studies with Analogues and Derivatives

Comparison with Other Triaryl(halo)germanes

The nature of the halogen atom (F, Cl, Br, I) bonded to the germanium center in triaryl(halo)germanes profoundly impacts both the structural parameters and the chemical reactivity of the compound. The reactivity of these halides is largely dictated by the strength and polarity of the Germanium-Halogen (Ge-X) bond.

The Ge-X bond strength decreases down the group of halogens, a trend that directly influences the reactivity of these compounds, particularly in nucleophilic substitution reactions. For instance, the hydrolysis of triaryl(halo)germanes is expected to proceed faster for iodides and bromides compared to chlorides and fluorides, due to the weaker Ge-I and Ge-Br bonds. This trend is analogous to the well-documented rates of hydrolysis for haloalkanes, where the reaction rate increases with the decreasing bond enthalpy of the carbon-halogen bond. nih.govnih.gov

The following table presents the bond lengths and bond dissociation energies for germanium tetrahalides, which provide a reasonable approximation for the trends in triaryl(halo)germanes.

BondBond Length (Å)Bond Dissociation Energy (kJ/mol)
Ge-F1.68485
Ge-Cl2.11431.8
Ge-Br2.27255
Ge-I2.50-
Data sourced from references illinois.edursc.org.

As the table indicates, the Ge-Br bond is significantly weaker than the Ge-Cl and Ge-F bonds, suggesting that Bromotris(4-methylphenyl)germane would be more reactive towards nucleophiles than its chloro and fluoro counterparts. The longer bond length of the Ge-Br bond also implies a greater degree of steric accessibility at the germanium center.

The presence of the 4-methyl group on the phenyl rings of this compound distinguishes it from its unsubstituted counterpart, triphenylgermyl bromide. The methyl group is an electron-donating group through induction and hyperconjugation. This electronic effect increases the electron density on the aromatic rings and, by extension, on the germanium atom.

This increased electron density at the germanium center is expected to have two primary consequences:

Decreased Lewis Acidity: The germanium atom in triaryl(halo)germanes acts as a Lewis acid, capable of accepting electron density from Lewis bases. The electron-donating methyl groups in the p-tolyl substituents will reduce the partial positive charge on the germanium atom, thereby decreasing its Lewis acidity compared to triphenylgermyl bromide. This would result in weaker interactions with Lewis bases.

Influence on Reactivity: The increased electron density at the germanium center could potentially slow down nucleophilic attack at the germanium atom itself. However, the electron-donating nature of the methyl groups would stabilize any potential carbocation-like transition states that might form during a reaction, potentially accelerating reactions that proceed through such intermediates.

From a steric perspective, the methyl groups in the para position are relatively distant from the germanium center and are therefore not expected to significantly increase the steric hindrance around the germanium atom compared to the unsubstituted phenyl groups. The primary steric bulk is dictated by the three aryl groups themselves.

Comparison with Organosilicon and Organotin Analogues

Expanding the comparison to include the organosilicon and organotin analogues of this compound reveals trends that are characteristic of Group 14 elements.

The reactivity of organometallic compounds of Group 14 (C, Si, Ge, Sn, Pb) is heavily influenced by the nature of the central atom. As one descends the group, the atomic size increases, and the electronegativity decreases. This leads to longer and weaker bonds between the Group 14 element and a given substituent.

The following table provides a comparison of the bond dissociation energies for Si-H, Ge-H, and Sn-H bonds, which illustrates the general trend in bond strengths down the group.

BondBond Dissociation Energy (kJ/mol)
Si-H318
Ge-H288
Sn-H251
Data sourced from reference elsevierpure.com.

This trend of decreasing bond strength is also applicable to the M-Br bond (where M = Si, Ge, Sn). Consequently, the reactivity of the tri(p-tolyl)metal bromides is expected to increase in the order:

Tris(4-methylphenyl)silyl bromide < this compound < Tris(4-methylphenyl)stannyl bromide

This increased reactivity for the tin analogue is due to the lower Sn-Br bond energy, making the bromide a better leaving group in nucleophilic substitution reactions.

The ability of the central Group 14 element in triarylmetal halides to expand its coordination sphere and participate in supramolecular interactions also varies down the group. As the atomic size increases from Si to Ge to Sn, the ability to accommodate higher coordination numbers increases.

While silicon in compounds like tris(4-methylphenyl)silyl bromide is generally tetracoordinate, germanium and especially tin are more prone to forming five- or six-coordinate complexes upon interaction with Lewis bases. illinois.edu This is due to the availability of lower-lying d-orbitals and the larger atomic radius which can better accommodate additional ligands.

Therefore, this compound is expected to exhibit a greater tendency to form coordination complexes with Lewis bases compared to its silicon analogue. The tin analogue, tris(4-methylphenyl)stannyl bromide, would be even more inclined to form such higher-coordinate species. These interactions can lead to the formation of interesting supramolecular architectures in the solid state, driven by weak coordination bonds and other non-covalent interactions.

A theoretical study on a p-tolyl-containing molecule using the B3LYP functional has demonstrated the ability of such methods to accurately predict molecular properties. nih.gov For this compound, a DFT study could provide:

Optimized Molecular Geometry: Precise bond lengths and angles, confirming the expected tetrahedral geometry around the germanium atom.

Electronic Properties: Calculation of atomic charges, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential (MEP). These calculations would quantitatively confirm the electron-donating effect of the p-tolyl groups and the Lewis acidic nature of the germanium center.

Comparative Analysis: A comparative DFT study of the fluoro, chloro, and bromo analogues would provide quantitative data on the changes in bond polarity, Lewis acidity, and reactivity as a function of the halogen. Similarly, a comparison with the silicon and tin analogues would quantify the differences in bond strengths and electronic structures down Group 14. Such studies on related systems have shown that theoretical calculations can provide data that is in good agreement with experimental results. rsc.org

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